Trisodium diphosphate

Description

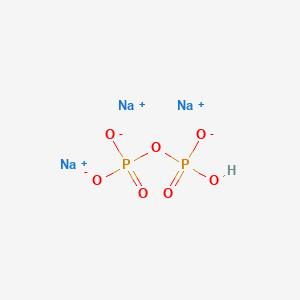

Structure

2D Structure

Properties

CAS No. |

14691-80-6 |

|---|---|

Molecular Formula |

H4NaO7P2 |

Molecular Weight |

200.96 g/mol |

IUPAC Name |

trisodium;[hydroxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Na] |

Other CAS No. |

14691-80-6 |

physical_description |

DryPowder White powder or grains, occurs anhydrous or as a monohydrate |

Pictograms |

Corrosive; Irritant |

Related CAS |

10042-91-8 |

solubility |

Soluble in wate |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies of Trisodium Phosphate

Conventional Industrial Production Pathways

The most established methods for manufacturing trisodium (B8492382) phosphate (B84403) involve a two-step neutralization reaction followed by recovery of the final product through crystallization. This pathway is a cornerstone of industrial inorganic chemical production.

Neutralization of Phosphoric Acid with Sodium Hydroxides and Carbonates

The primary route to producing trisodium phosphate begins with the neutralization of phosphoric acid (H₃PO₄). This process is typically conducted in two distinct stages to ensure complete reaction and control over the final product composition.

First, phosphoric acid is reacted with sodium carbonate (Na₂CO₃), also known as soda ash. This initial step neutralizes the acid to the stage of disodium hydrogen phosphate (Na₂HPO₄), evolving carbon dioxide gas in the process.

Reaction 1: Formation of Disodium Phosphate

H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂

Following the formation of disodium phosphate, a stronger base, sodium hydroxide (B78521) (NaOH) or caustic soda, is introduced into the solution. This second step completes the neutralization process, converting the disodium hydrogen phosphate into trisodium phosphate (Na₃PO₄) and water.

Reaction 2: Formation of Trisodium Phosphate

Na₂HPO₄ + NaOH → Na₃PO₄ + H₂O

This staged approach is necessary because the weaker alkalinity of sodium carbonate is only sufficient to produce the disodium salt. The addition of sodium hydroxide ensures the complete conversion to the desired tribasic form.

Crystallization Techniques for Product Recovery

Once the trisodium phosphate solution is synthesized, the final product must be recovered in a solid, stable form. The most common method for this is crystallization, which separates the TSP from the aqueous solution, often as a hydrated salt like trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O).

The standard procedure involves carefully cooling the hot, concentrated trisodium phosphate solution. As the temperature decreases, the solubility of TSP drops significantly, causing it to crystallize out of the solution. The resulting crystal slurry is then subjected to centrifugation to separate the solid crystals from the remaining liquid (mother liquor), followed by a drying process to achieve the final granular or powdered product.

An alternative to traditional cooling crystallization is spray drying or congealing. In this method, the hot trisodium phosphate solution is atomized into a chamber with controlled temperature and airflow. This causes rapid evaporation of water, leaving behind anhydrous or partially hydrated trisodium phosphate in a powdered or spherical form.

Interactive Table: Comparison of Recovery Techniques

| Feature | Cooling Crystallization | Spray Drying/Congealing |

| Process | Gradual cooling of a saturated solution to induce crystal growth. | Rapid atomization and drying of a solution in a heated chamber. |

| Final Product Form | Crystalline (often as dodecahydrate). | Powder or spherical granules (anhydrous or partially hydrated). |

| Key Control Parameters | Cooling rate, solution concentration, agitation. | Inlet/outlet temperature, atomization pressure, feed rate. |

| Advantages | Can produce large, well-defined crystals. | Fast, continuous process; avoids issues like caking. |

Advanced and Specialized Synthesis Approaches

Beyond conventional methods, specialized synthesis routes have been developed to utilize different starting materials, improve product quality, and create related compounds for research and specific applications.

Utilizing Wet-Process Phosphoric Acid with Carboxamide

Wet-process phosphoric acid is a less pure, more economical alternative to thermal phosphoric acid, but its impurities can complicate traditional TSP production. An advanced method has been developed to utilize this raw material by first reacting it with a carboxamide, such as urea.

This reaction forms a stable intermediate compound. This intermediate is then separated and subsequently reacted with sodium hydroxide to produce the final trisodium phosphate product. This innovative pathway offers several advantages, including a shorter process line, lower energy consumption, and stable product quality, while also enabling the effective use of a lower-cost starting material.

Preparation of O-Monoalkyl and O-Monoaryl Diphosphates as Analogues

For research and specialized applications, analogues of phosphates are often required. A method has been developed for the synthesis of trisodium O-monoalkyl and O-monoaryl diphosphates. These compounds are structurally related to simple phosphates but contain an organic group.

One reported synthesis involves the reaction of sodium dimethylamido-O-(2-cyanoethyl) phosphate with O-alkyl or O-aryl phosphoric acids. An improved protocol utilizes sodium methoxide as a base reagent, which has been shown to increase the yields of the desired diphosphate (B83284) analogues. The resulting compounds, such as trisodium O-methyl diphosphate and trisodium O-phenyl diphosphate, are valuable for studies of biological activity and other specialized chemical research.

Byproduct Management and Purity Enhancement Strategies

In industrial-scale production, managing byproducts and ensuring high product purity are critical for both environmental responsibility and commercial viability. During the production of trisodium phosphate, the primary liquid byproduct is the mother liquor remaining after crystallization. This solution still contains dissolved TSP and can be recycled back into earlier stages of the process to recover more product and reduce waste.

Purity enhancement is a key concern, particularly when using less pure raw materials like wet-process phosphoric acid, which can introduce impurities such as sulfates and fluorosilicates. Sodium sulfate (B86663), for instance, can interfere with the crystallization process. Strategies to enhance purity include:

Filtration: The hot, newly synthesized trisodium phosphate solution is often filtered to remove any insoluble extraneous matter before it is sent to the crystallizers.

Controlled Precipitation: During the initial neutralization of wet-process phosphoric acid, conditions can be controlled to precipitate impurities like sodium fluorosilicate, which are then removed by filtration.

Optimized Crystallization: By carefully controlling the cooling rate and temperature during crystallization, the formation of purer TSP crystals can be favored, leaving more impurities behind in the mother liquor.

These strategies are essential for producing trisodium phosphate that meets the required specifications for its intended applications, from industrial cleaning to food-grade additives.

Salting Out Methods for Purification

Salting out is a purification technique that involves reducing the solubility of a compound in a solution by adding a salt, which increases the ionic strength of the solution. libretexts.org This method is an effective way to precipitate solutes from a solution. For trisodium phosphate, this process can be used to induce precipitation from its aqueous solutions.

The solubility of trisodium phosphate in water is significantly affected by the presence of other salts, such as sodium chloride (NaCl). As the concentration of sodium chloride in the solution increases, the solubility of trisodium phosphate decreases, causing it to precipitate out of the solution. This phenomenon is demonstrated in the Na₃PO₄–NaCl–H₂O system.

Detailed research findings have quantified this effect. The data below, from studies on the composition of saturated solutions at a constant temperature, illustrates the principle of salting out for trisodium phosphate.

Table 1: Solubility of Trisodium Phosphate in Aqueous Sodium Chloride Solutions at 25°C

| Concentration of NaCl (mass %) | Concentration of Na₃PO₄ (mass %) | Solid Phase |

| 0.00 | 11.52 | Na₃PO₄·12H₂O |

| 5.86 | 7.95 | Na₃PO₄·12H₂O |

| 11.83 | 4.88 | Na₃PO₄·12H₂O |

| 18.06 | 2.50 | Na₃PO₄·12H₂O |

| 23.00 | 1.15 | Na₃PO₄·12H₂O |

| 26.25 | 0.81 | Na₃PO₄·12H₂O + NaCl |

Data sourced from experimental values for the Na₃PO₄-NaCl-H₂O system. nist.gov

The data clearly shows a significant drop in the concentration of dissolved trisodium phosphate as the concentration of sodium chloride increases, confirming the efficacy of salting out as a method for its separation and purification.

Mechanistic Investigations of Trisodium Phosphate Activity in Diverse Systems

Fundamental Principles of Chemical Action

Trisodium (B8492382) diphosphate (B83284), a versatile inorganic compound, exhibits a range of chemical functionalities that underpin its utility in various industrial and scientific applications. Its efficacy as a buffering agent, a saponifying agent, and a metal ion sequestrant is rooted in its fundamental chemical properties.

pH-Dependent Functional Mechanisms and Buffering Capacity

Trisodium diphosphate (TSP), the salt of a strong base (sodium hydroxide) and a weak acid (phosphoric acid), is an effective buffer in alkaline solutions. nbinno.com This characteristic is crucial for many chemical processes and industrial applications where maintaining a stable pH is essential. nbinno.com The phosphate (B84403) ions in this compound can accept or donate protons, thereby stabilizing the pH of a solution. nbinno.com An aqueous solution of this compound is strongly alkaline, with a 1% solution exhibiting a pH of 12. wikipedia.orgatamanchemicals.comatamanchemicals.com This inherent high pH makes it particularly effective in the alkaline region. nbinno.com

The buffering capacity of this compound is a key attribute in applications such as water treatment, where it helps to prevent corrosion and scale formation by maintaining a specific pH range. nbinno.com In the food industry, it contributes to the desired texture and stability of processed foods by controlling pH. nbinno.com The compound's ability to resist changes in pH when small amounts of acid or base are added is a critical function in various chemical and biological systems. nbinno.com

Table 1: pH of this compound Solutions

| Concentration of Solution | pH Level |

|---|---|

| 0.1% | 11.5 |

| 0.5% | 11.7 |

| 1.0% | 11.9 |

This table is interactive and can be sorted by clicking on the column headers.

A study on Salmonella enterica serovar Enteritidis demonstrated that the antimicrobial activity of this compound is primarily due to its alkaline pH. nih.govresearchgate.net The exposure of the bacteria to TSP solutions resulted in a loss of cell viability and membrane integrity in a pH-dependent manner. nih.govresearchgate.net When the pH of the TSP solutions was adjusted to 7.0, no significant loss of cell viability was observed, highlighting the critical role of the alkaline pH in its function. nih.govresearchgate.net

Saponification Mechanisms with Organic Compounds

The high alkalinity of this compound solutions makes them effective agents for the saponification of fats and oils. wikipedia.orgatamanchemicals.comatamanchemicals.com Saponification is a process that involves the conversion of fat, oil, or lipid into soap and alcohol by the action of an alkali. The pH of a 1% this compound solution is approximately 12, which is sufficiently alkaline to break down grease and oils into water-soluble glycerin and soap. wikipedia.orgnih.gov This property is the basis for its extensive use as a heavy-duty cleaning agent and degreaser. wikipedia.orgatamanchemicals.com

When used in cleaning formulations, this compound, in combination with surfactants, can effectively clean a wide range of surfaces, from laundry to concrete driveways. wikipedia.org Its ability to saponify greases makes it particularly useful for removing heavy deposits of greasy grime, smoke, and soot stains. atamanchemicals.com

Chelating and Sequestration Mechanisms of Metal Ions

Phosphates, including this compound, are recognized for their ability to act as chelating or sequestering agents. ameriwestwater.com A sequestering agent can form a stable, water-soluble complex with metal ions, preventing them from precipitating and forming scale or interfering with chemical processes. ameriwestwater.com this compound can sequester various metal ions, including iron, manganese, calcium, and magnesium. ameriwestwater.com

This chelating action is crucial in water treatment applications, where it helps to control the deposition of scale and staining caused by these metal ions. ameriwestwater.com By forming stable complexes, this compound keeps the metal ions in solution, preventing them from reacting to form insoluble precipitates. ameriwestwater.com This property also contributes to its effectiveness as a cleaning agent, as it can help to soften water and prevent the formation of soap scum.

Interfacial and Adsorption Dynamics

The performance of this compound in applications such as industrial cleaning and its physical characteristics like particle caking are governed by its behavior at interfaces and its adsorption properties.

Surface Interaction Studies in Industrial Cleaning

This compound is a highly effective cleaning agent due to its ability to interact with and modify surfaces. ask.com When dissolved in water, it creates an alkaline solution that can break down dirt, grease, and grime. ask.com The sodium cations in the solution can act as surfactants, which lower the surface tension of water, thereby enhancing its cleaning power. ask.com Surfactants possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, allowing them to penetrate and break down oily and greasy substances into smaller droplets that can be easily washed away. ask.com

In addition to its cleaning capabilities, this compound can also be used to prepare surfaces for painting or refinishing. ask.comalliancechemical.com Its alkaline nature helps to soften old layers of paint and varnish by breaking down their chemical bonds. ask.com This creates a clean and slightly etched surface that promotes better adhesion of new coatings. ask.comalliancechemical.com

Adhesion Free Energy and Particle Caking Phenomena

The caking of this compound particles, a phenomenon that can occur during storage and handling, is influenced by factors such as particle shape and the presence of moisture. researchgate.net Research into the caking mechanism of this compound reveals a two-step process: adhesion followed by the formation of crystal bridges between particles. researchgate.net

The adhesion free energy plays a critical role in the initial adhesion step. researchgate.net Caking can be prevented if the adhesion free energy is above a certain critical value, which varies depending on the shape of the particles. researchgate.net For instance, at 25°C, the critical adhesion free energy is approximately 100 mJ/m² for cylindrical particles and 60 mJ/m² for granular particles. researchgate.net Cylindrical particles have a larger contact area, which leads to the formation of more crystal bridges and a higher tendency to cake. researchgate.net

Table 2: Critical Adhesion Free Energy for this compound Particles at 25°C

| Particle Shape | Critical Adhesion Free Energy (mJ/m²) |

|---|---|

| Cylindrical | ~100 |

| Granular | ~60 |

This table is interactive and can be sorted by clicking on the column headers.

The solubility of the particles in a rinsing liquid also affects caking. researchgate.net For soluble particles of similar shapes, the caking ratio is linearly related to the adhesion free energy. researchgate.net However, if the particles are insoluble in the rinsing liquid, caking can be completely avoided because crystal bridges cannot form. researchgate.net

Influence of Particle Morphology on Caking Inhibition

The physical form of this compound particles plays a critical role in their tendency to cake. Research into the caking mechanism of this compound has revealed that particle shape is a significant factor, directly influencing intercellular contact and the formation of crystal bridges, which are the primary drivers of caking.

Investigations have shown that the caking of this compound under static drying conditions is a two-step process: initial particle adhesion followed by the formation of crystal bridges. researchgate.net The shape of the particles significantly affects both of these stages. A comparative analysis between different particle morphologies, such as granular and cylindrical shapes, highlights the extent of this influence.

Cylindrical particles of this compound have been found to exhibit a higher propensity for caking compared to their granular counterparts. researchgate.net This is attributed to the larger contact area between cylindrical particles, which facilitates the formation of a greater number of crystal bridges. researchgate.net The adhesion free energy is a key parameter in the initial adhesion step. For caking to be prevented, the adhesion free energy must be above a certain critical value, which varies with the particle's shape.

Detailed findings from these investigations reveal a quantitative difference in the critical adhesion free energy required to prevent caking for different particle shapes.

| Particle Morphology | Critical Adhesion Free Energy (at 25°C) | Observations |

| Cylindrical | ~100 mJ/m² | Larger contact area leads to more crystal bridges and a higher caking ratio. researchgate.net |

| Granular | ~60 mJ/m² | Smaller contact area results in fewer crystal bridges and a lower tendency to cake. researchgate.net |

Advanced Applications and Research Domains of Trisodium Phosphate

Industrial Chemical Engineering and Materials Science

In the realms of industrial chemistry and materials science, trisodium (B8492382) phosphate (B84403) serves as a critical agent in numerous processes, from surface modification to the synthesis of complex materials.

Trisodium phosphate is extensively used as a pretreatment agent for metal surfaces. cnchemist.com Its alkaline properties make it highly effective at removing grease, oils, rust, and other contaminants from metal parts, a process known as degreasing. level7chemical.commelissas.co.za This cleaning action is crucial for preparing surfaces for subsequent coatings, such as painting, electroplating, or electrophoresis. cnchemist.commelissas.co.za By ensuring the surface is free of impurities, trisodium phosphate enhances the adhesion of the applied coating, leading to a more durable and flawless finish. cnchemist.comlevel7chemical.com In the electroplating industry, it is a component in preparing degreasing liquids and alkaline detergents for unpolished parts. made-in-china.com

In metallurgical applications, trisodium phosphate functions as a key ingredient in fluxes. It is approved for use in hard soldering joints for medical-grade copper plumbing, where it is applied as a concentrated water solution. trisodium-phosphate.com At the high temperatures involved in brazing, it effectively dissolves copper oxides, facilitating a clean and strong bond. trisodium-phosphate.com The resulting residues are water-soluble, allowing for easy removal from the plumbing system before it is put into service. trisodium-phosphate.com It is also used in fluxes designed to deoxygenate nonferrous metals during casting. trisodium-phosphate.com In the production of ceramics and enamels, trisodium phosphate acts as a flux by lowering the melting and flow point of glazes, which helps in achieving the desired quality and finish. cnchemist.comtrisodium-phosphate.com

Trisodium phosphate is utilized as a surfactant and additive in the manufacturing of cement and in the formulation of drilling fluids. asteelm.com In cement pastes, research has shown that trisodium phosphate acts as a retarder, delaying the hydration process. nih.gov This property can be manipulated to control the setting time of concrete. However, studies indicate that its addition can sometimes decline the dispersion effect of polycarboxylate superplasticizers (PCEs), a key component in modern concrete, by increasing the yield stress of the cement paste. nih.gov In the context of drilling operations, it is added to drilling fluids as a polymer additive. asteelm.com

The pulp and paper industry employs trisodium phosphate for several critical functions. It serves as an effective water softener and is used in the bleaching of raw materials. asteelm.commade-in-china.com In paper coating processes, phosphates like trisodium pyrophosphate (TSPP) help to disperse pigments such as kaolin (B608303) clay and titanium dioxide in aqueous suspensions. icl-phos-spec.com The compound sequesters hard water ions like calcium and magnesium, as well as disruptive iron ions. icl-phos-spec.com This sequestration enhances the effectiveness of bleaching systems, resulting in improved paper brightness. icl-phos-spec.com

Trisodium phosphate is listed as a component used in the manufacturing process of synthetic butadiene-styrene rubber (SBR). asteelm.com SBR is a vital general-purpose synthetic rubber produced from the monomers styrene (B11656) and butadiene, which are derived from oil. rubberstudy.org The production process involves the polymerization of these monomers, often in the presence of a catalyst, either through an emulsion or solution method. rubberstudy.org

Trisodium phosphate is recognized as an effective corrosion inhibitor, particularly for mild steel. sciencemadness.org It functions as a non-oxidizing anodic inhibitor, meaning it works by promoting the formation of a protective film of insoluble iron phosphate compounds on the metal's surface, which hinders the corrosion process. scispace.comnih.gov Research has demonstrated its efficacy as an anti-pitting and anti-cracking agent for mild steel in acidic environments. researchgate.net In cooling water systems, it helps control corrosion by suppressing anodic reactions. scispace.com The effectiveness of trisodium phosphate as an inhibitor can vary based on its concentration and the chemical environment, such as the ratio of phosphate to chloride ions. nih.gov

Interactive Data Table: Research Findings on Trisodium Phosphate as a Corrosion Inhibitor for Mild Steel

| Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Mechanism | Reference |

| 0.1 N Sulphuric Acid | 100 ppm | 76.28 | Anti-pitting and anti-cracking | researchgate.net |

| Cooling Water Systems | Not specified | Good | Anodic inhibitor | scispace.com |

| Mortar (Chloride Environment) | [PO₄³⁻]/[Cl⁻] ratio > 0.6 | Not specified | Mixed inhibitor | nih.gov |

| Mortar (Chloride Environment) | [PO₄³⁻]/[Cl⁻] ratio < 0.6 | Not specified | Cathodic inhibitor | nih.gov |

Water Systems Engineering and Environmental Management

In the realm of water treatment and environmental remediation, trisodium phosphate serves critical functions in maintaining system integrity and addressing specific forms of contamination. Its chemical properties enable it to act as a scale and corrosion inhibitor, a water softening agent, and a cleaning agent for hazardous materials.

Trisodium phosphate is widely utilized in industrial water systems, such as boilers and cooling towers, to prevent the formation of mineral scale and to control corrosion. haili-chemical.comwatertreatment-chemicals.com Its efficacy stems from several key mechanisms. When introduced into water, TSP reacts with dissolved hardness minerals, primarily calcium and magnesium salts, to form insoluble phosphate precipitates. watertreatment-chemicals.comchematephosphates.com These precipitates are fine, highly dispersed colloidal particles that remain suspended in the water as a loose sludge rather than adhering to metal surfaces as hard scale. watertreatment-chemicals.comchematephosphates.com This process not only prevents new scale from forming but can also help in the removal of existing carbonate or sulfate (B86663) scale deposits. watertreatment-chemicals.comphosphatesfacts.org

Corrosion control is another critical function of TSP in water treatment. Its aqueous solution is strongly alkaline, with a 1% solution having a pH between 11.5 and 12.5. haili-chemical.comchemical-sales.comfoodadditives.net This high alkalinity helps to neutralize acidic contaminants in the water, which are a primary cause of metal corrosion. haili-chemical.com Furthermore, phosphate ions can adsorb onto metal surfaces, reacting with iron oxide to form a protective phosphate film. watertreatment-chemicals.comresearchgate.net This passive layer acts as a barrier, preventing the underlying metal from coming into contact with corrosive elements in the water. watertreatment-chemicals.com

Table 1: Mechanisms of Trisodium Phosphate in Water Treatment

| Function | Mechanism | Effect |

|---|---|---|

| Scale Inhibition | Reacts with calcium and magnesium ions to form insoluble phosphate precipitates. watertreatment-chemicals.comchematephosphates.com | Prevents mineral deposits on surfaces and can help remove existing scale. watertreatment-chemicals.comphosphatesfacts.org |

| Corrosion Control | Maintains high alkalinity (pH 11.5-12.5), neutralizing acidic compounds. haili-chemical.com | Reduces the corrosive potential of the water. haili-chemical.com |

Water hardness, caused by high concentrations of dissolved minerals like calcium and magnesium, can lead to significant problems in both industrial and domestic settings, including scale formation in pipes (B44673) and boilers and reduced efficiency of detergents. watertreatment-chemicals.com Trisodium phosphate is an effective water softening agent due to its ability to precipitate these hardness-causing ions. watertreatment-chemicals.comknowde.comchina-dyestuff.com

In an aqueous solution, TSP dissociates and reacts with calcium (Ca²⁺) and magnesium (Mg²⁺) ions to form calcium phosphate and magnesium phosphate. watertreatment-chemicals.comchina-dyestuff.com These resulting compounds are insoluble and precipitate out of the solution, thereby removing the minerals and reducing the water's hardness. watertreatment-chemicals.comchina-dyestuff.com This precipitation method is a direct chemical approach to water softening. china-dyestuff.com The softened water is then more suitable for various applications, preventing the negative impacts of hard water. watertreatment-chemicals.comknowde.com

Historically, government guidelines, including those from the U.S. Environmental Protection Agency (EPA), have recommended the use of trisodium phosphate for cleaning lead-contaminated dust from hard surfaces. acs.orgepa.govnih.gov This recommendation was common for lead abatement activities and general cleaning to reduce exposure to lead dust. epa.govreddit.com

However, extensive laboratory and field research has yielded mixed results regarding TSP's superiority over other cleaning agents. acs.org Some studies found TSP to be marginally superior to non-TSP detergents for cleaning lead from floors and window sills, while other detergents performed better on window troughs. nih.govresearchgate.net A major laboratory study by the EPA that tested 34 different cleaners did not find evidence to support the universal recommendation of TSP over other commercially available all-purpose cleaners for lead dust removal. epa.gov The research indicated that several low-phosphate cleaners had cleaning efficacies similar to or better than TSP. epa.gov Furthermore, studies have suggested that the physical effort and technique of cleaning may be more significant factors in removing lead dust than the specific type of cleaning agent used. epa.govnih.gov

Environmental Impact and Ecotoxicology Studies

The environmental impact of trisodium diphosphate (B83284) is primarily associated with its phosphate content. chemondis.com When released into aquatic ecosystems in high concentrations, phosphates can lead to eutrophication. mla.com.auiigtchem.com This process involves the enrichment of water with nutrients, which stimulates the excessive growth of algae and other aquatic plants. mla.com.aureddit.com The subsequent decomposition of this large amount of organic matter depletes the dissolved oxygen in the water, creating hypoxic or anoxic conditions that are harmful to fish and other aquatic life. chemondis.comspoken.io

Mechanisms of Eutrophication Due to Phosphate Discharge

The discharge of phosphate compounds, such as trisodium phosphate, into aquatic systems is a significant environmental concern due to its role in causing eutrophication. mla.com.au Eutrophication is the process of nutrient enrichment in a body of water, which leads to a cascade of negative ecological effects. em-solutions.co.uknih.gov While a natural process that occurs over geological time, it is often dramatically accelerated by human activities, a phenomenon known as cultural eutrophication. knowyourh2o.comwikipedia.org

Phosphorus, in the form of phosphate, is an essential nutrient for all living organisms, crucial for growth and development. em-solutions.co.uktnasc.com In many freshwater ecosystems, phosphorus is the "limiting nutrient," meaning its scarcity controls the rate of aquatic plant and algae growth. nh.gov When excess phosphate is introduced from sources like industrial effluents, sewage, and agricultural runoff, this natural balance is disrupted. knowyourh2o.comarsyllfa.cymrunih.gov

The mechanism of eutrophication unfolds in several stages:

Nutrient Loading: Trisodium phosphate, being highly soluble in water, readily releases phosphate ions (PO₄³⁻) into the water when discharged. spoken.io These ions become immediately available for uptake by aquatic plants and algae. nh.gov

Algal Blooms: The sudden abundance of this limiting nutrient fuels the rapid and excessive growth of algae and phytoplankton, resulting in dense accumulations known as algal blooms. knowyourh2o.comchemondis.comunep.org These blooms can turn the water green, block sunlight from reaching submerged plants, and disrupt the normal functioning of the ecosystem. em-solutions.co.uk

Oxygen Depletion (Hypoxia/Anoxia): The lifespan of the algae in these blooms is short. As they die, they sink to the bottom and are decomposed by aerobic bacteria. nh.gov This decomposition process consumes large amounts of dissolved oxygen from the water. knowyourh2o.comreddit.com The resulting low-oxygen (hypoxia) or zero-oxygen (anoxia) conditions can lead to the death of fish and other aquatic organisms that require oxygen to survive. arsyllfa.cymruunep.org

Ecosystem Degradation: The depletion of oxygen and loss of aquatic life leads to a significant decline in water quality and biodiversity. tnasc.com This process can also result in the production of toxins by certain types of algae (cyanobacteria), which are harmful to both wildlife and humans. em-solutions.co.uktnasc.com

The following table summarizes the key stages and consequences of phosphate-induced eutrophication.

| Stage | Description | Key Consequences |

| 1. Nutrient Input | Excess phosphate from industrial, agricultural, and municipal sources enters a water body. | Increased concentration of the limiting nutrient (phosphorus). |

| 2. Algal Proliferation | The nutrient surplus triggers explosive growth of algae and phytoplankton. | Formation of dense algal blooms on the water surface. |

| 3. Light Limitation | Algal blooms block sunlight from penetrating deeper into the water. | Death of submerged aquatic plants that need light for photosynthesis. |

| 4. Decomposition & Oxygen Depletion | Dead algae are decomposed by bacteria, which consumes dissolved oxygen. | Development of hypoxic or anoxic "dead zones" in the water. unep.org |

| 5. Ecosystem Collapse | Lack of oxygen and the presence of algal toxins lead to the death of fish and other organisms. | Severe reduction in biodiversity, loss of aesthetic value, and compromised water quality. em-solutions.co.uk |

Research on Environmental Fate and Transformation

Once released into the environment, trisodium phosphate undergoes dissociation and enters biogeochemical cycles, primarily driven by the behavior of the phosphate anion. The environmental fate of the compound is therefore understood by tracking the transport and transformation of phosphate in aquatic and terrestrial systems.

Trisodium phosphate is a crystalline solid that is highly soluble in water. nih.gov In an aqueous environment, it rapidly dissociates into three sodium ions (Na⁺) and one phosphate ion (PO₄³⁻). The phosphate ion is the component of environmental interest. It is chemically stable and does not readily degrade further; instead, it is transported and transformed through various environmental processes.

Key Fate and Transport Pathways:

Water Column: In the water column, the dissolved phosphate (specifically orthophosphate) is the most bioavailable form and is readily taken up by algae and aquatic plants, driving the eutrophication process described previously. encyclopedie-environnement.org

Sedimentation: Phosphates can adsorb onto the surface of suspended particles, such as clays (B1170129) and organic matter, in the water. encyclopedie-environnement.org These particles eventually settle, transferring the phosphorus from the water column to the bottom sediments. This process can lead to a long-term accumulation of phosphorus in lakes and rivers. nih.gov

Sediment Release: The accumulated phosphorus in sediments is not permanently locked away. Under certain conditions, particularly anoxia (lack of oxygen) at the sediment-water interface, chemical changes can cause the stored phosphorus to be released back into the water column. nh.govnih.gov This internal loading creates a resilient feedback loop, making it difficult to restore eutrophic water bodies even after external phosphate sources are reduced. nh.gov

Soil Interaction: When wastewater containing trisodium phosphate is discharged onto land or leaks from septic systems, the phosphate ions can be transported into the soil. iigtchem.com While some phosphate may be taken up by plants, excess amounts can bind to soil particles. Rainfall and irrigation can then cause this soil-bound phosphate to be washed into nearby waterways through runoff, acting as a non-point source of pollution. knowyourh2o.comencyclopedie-environnement.org

Research indicates that phosphates can persist in the environment for extended periods, cycling between the water column, organisms, and sediments. chemondis.com The ultimate fate is gradual burial in deep sediments or transport to the ocean.

Lifecycle Assessment Considerations for Industrial Production

A Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal. icm.edu.pl For the industrial production of trisodium phosphate, an LCA would consider the inputs, outputs, and potential environmental impacts at each phase. While specific LCA data for trisodium phosphate is not widely available, a framework can be established based on the known production process and the LCA of similar phosphate products. researchgate.netaiche.org

The primary production route for trisodium phosphate involves the neutralization of phosphoric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

The key stages and environmental considerations in the lifecycle of trisodium phosphate are outlined below:

| Lifecycle Stage | Key Activities | Potential Environmental Impacts |

| 1. Raw Material Acquisition | - Mining of phosphate rock for phosphoric acid production.- Production of sodium hydroxide (e.g., chlor-alkali process) or sodium carbonate (e.g., Solvay process or mining trona). | - Land use and ecosystem disruption from mining.- High energy consumption and associated greenhouse gas emissions.- Water consumption. |

| 2. Manufacturing | - Transportation of raw materials.- Chemical reaction/neutralization process.- Drying and packaging of the final product. | - Energy consumption (electricity, heat) for the reaction and drying processes. researchgate.net- Water usage for the process and cooling.- Air emissions (e.g., dust, gases from heating).- Generation of wastewater and solid waste. |

| 3. Distribution & Use | - Transportation of packaged trisodium phosphate to end-users (e.g., detergent manufacturers, food processors).- Use as a cleaning agent, food additive, or in water treatment. researchandmarkets.com | - Fuel consumption and emissions from transportation.- Release of phosphate into municipal and industrial wastewater streams during use. mla.com.au |

| 4. End-of-Life | - Wastewater treatment to remove phosphates (where available).- Discharge of treated or untreated effluent into surface waters. | - Eutrophication potential from phosphate discharge, leading to freshwater ecotoxicity. mla.com.auresearchgate.net- Energy and chemical consumption in wastewater treatment plants. |

Comparative LCA studies on other phosphate products highlight that the most significant environmental impacts often arise from the raw material acquisition (specifically, the phosphorous raw materials) and the energy consumed during production. researchgate.net For the use and end-of-life phases, the primary impact is the contribution to eutrophication and the associated freshwater ecotoxicity. researchgate.net

Analytical and Characterization Methodologies for Trisodium Phosphate Research

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the analysis of trisodium (B8492382) diphosphate (B83284), offering insights into its molecular structure, the nature of its chemical bonds, and its quantification in solution.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of trisodium diphosphate, FT-IR is instrumental in confirming the presence of the diphosphate group and its associated vibrational modes. The analysis of a prepared trisodium phosphate (B84403) sample, when compared to a commercial standard, can confirm its identity. ekb.eg The structural formula of the hydrated form, Na₃PO₄·12H₂O, can also be indicated through FT-IR analysis. ekb.eg

The FT-IR spectrum of a phosphate-containing compound typically exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the P-O and P-O-P bonds. For instance, in studies involving phosphates, the merged band around 500 cm⁻¹ can represent the P-P bond with P-O-P asymmetric stretching. researchgate.net The high affinity of phosphate for metal oxides, such as iron oxides, results in prominent IR bands corresponding to Fe-O-P molecular vibrations, highlighting the critical role of phosphate-containing functional groups in processes like bacterial adhesion. nih.gov

Table 1: Characteristic FT-IR Vibrational Modes for Phosphate Groups

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| P=O Asymmetric Stretching | 1356 | Stretching of the double bond between phosphorus and oxygen. |

| P=O Symmetric Stretching | 1159 | Symmetric stretching of the P=O bond. |

| P-O-P Asymmetric Stretching | ~900-1000 | Asymmetric stretching of the bridging oxygen in the diphosphate group. |

| P-O-P Symmetric Stretching | ~700-800 | Symmetric stretching of the bridging oxygen in the diphosphate group. |

| O-P-O Bending | ~500-600 | Bending vibrations of the oxygen-phosphorus-oxygen bonds. |

Note: The exact wavenumbers can shift based on the molecular environment, hydration state, and interactions with other ions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for studying phosphorus-containing compounds, providing detailed information about the chemical environment of the phosphorus nuclei. wikipedia.org Due to its 100% isotopic abundance and spin of ½, the ³¹P nucleus provides sharp, easily interpretable signals. wikipedia.org

In the study of diphosphate analogues, ³¹P NMR can distinguish between the different phosphate groups within a molecule. For example, in short-chain polyphosphates, the signals from phosphorus nuclei in the terminal phosphate groups appear at a lower magnetic field than those in the middle groups, reflecting differences in their chemical environment and basicity. nih.gov The chemical shifts are sensitive to factors such as pH and the electronegativity of neighboring atoms. For instance, substituting a bridging oxygen with an imino nitrogen in a diphosphate analogue leads to a downfield shift in the ³¹P NMR signal. nih.gov

While direct ³¹P NMR data for this compound is not extensively detailed in the provided context, the principles applied to analogues are directly relevant. For example, pyrophosphate, a closely related diphosphate, shows an intense peak at a chemical shift of -4.45 ppm in alkaline conditions. nih.gov This demonstrates the capability of ³¹P NMR to identify and characterize specific diphosphate structures.

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphate Species

| Compound/Group | Chemical Shift (ppm) | Conditions |

| Orthophosphate | 6.43 | 1 M NaOH |

| Pyrophosphate | -4.45 | 1 M NaOH |

| Tripolyphosphate (terminal P) | -5.23 | 1 M NaOH |

| Tripolyphosphate (middle P) | -19.72 | 1 M NaOH |

Note: Chemical shifts are referenced to 85% H₃PO₄.

UV/Visible absorption spectroscopy is a widely used quantitative technique for determining the concentration of an analyte in a solution by measuring its absorbance of light. asdlib.org While this compound itself does not have a strong chromophore to absorb light in the UV-Visible region, its concentration can be determined indirectly. This typically involves a chemical reaction that produces a colored complex, where the intensity of the color is directly proportional to the phosphate concentration. s4science.atscispace.com

A common method is the formation of a yellow-colored complex when orthophosphates react with ammonium (B1175870) molybdate (B1676688) and ammonium vanadate (B1173111) in an acidic solution. s4science.at This complex can be detected spectrophotometrically at a wavelength of around 420 nm. s4science.at Another method involves the reduction of a phosphomolybdate complex to form a intensely colored molybdenum blue complex, which has a maximum absorbance in the range of 800-900 nm. scispace.comresearchgate.net

Recent studies have also explored the direct quantitative analysis of trisodium phosphate concentration in water using UV/Visible absorption spectra. researching.cn By collecting spectral data and using chemometric methods like partial least squares (PLS), it is possible to build a model that correlates the absorbance spectra with the concentration of trisodium phosphate. researching.cnresearching.cn Characteristic wavelengths identified for trisodium phosphate in these studies include 204.66 nm, 214.0998 nm, and 218.8371 nm. researching.cn

Table 3: UV/Visible Spectroscopic Methods for Phosphate Determination

| Method | Reagents | Wavelength (λmax) | Color of Complex |

| Vanadomolybdate Method | Ammonium molybdate, Ammonium vanadate | ~420 nm | Yellow |

| Molybdenum Blue Method | Ammonium molybdate, Ascorbic acid | ~880-890 nm | Blue |

| Direct Measurement | None | 200-222 nm | Colorless |

Diffraction and Crystallographic Studies

Diffraction techniques are essential for determining the solid-state structure of crystalline materials like this compound.

For trisodium phosphate, XRD analysis has confirmed the structure of its hydrated form, Na₃PO₄·12H₂O. ekb.eg The obtained diffraction pattern can be compared with standard patterns from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the identity and phase purity of a sample. The JCPDS PDF number 01-0957 corresponds to trisodium phosphate dodecahydrate. researchgate.net XRD is also used to assess the purity of trisodium phosphate produced from various processes, such as from the extraction of monazite (B576339) ore. su.ac.th Any crystalline impurities will produce their own diffraction patterns, allowing for their identification and quantification.

In a related compound, trisodium iron diphosphate (Na₂.₈₈Fe(PO₄)₂), single-crystal X-ray diffraction revealed a triclinic crystal system with space group Pī. researchgate.net This detailed structural analysis provides insights into the coordination environments of the sodium and iron cations and the geometry of the diphosphate anions. uliege.be

Table 4: Crystallographic Data for Trisodium Iron Diphosphate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.3141(6) |

| b (Å) | 8.5853(9) |

| c (Å) | 8.7859(8) |

| α (°) | 114.429(9) |

| β (°) | 92.327(9) |

| γ (°) | 106.08(1) |

| V (ų) | 345.1 |

| Z | 2 |

Data for Na₂.₈₈Fe(PO₄)₂. researchgate.net

Electrochemical and Corrosion Study Techniques

Trisodium phosphate is recognized for its role as a corrosion inhibitor, and its efficacy is investigated using a variety of electrochemical techniques. researchgate.net These methods provide quantitative data on the corrosion rates and mechanistic information about how the inhibitor protects the metal surface. tandfonline.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface. tandfonline.com An increase in charge transfer resistance upon the addition of trisodium phosphate indicates a reduction in the corrosion rate. tandfonline.com

Tafel polarization analysis involves scanning the potential of the metal and measuring the resulting current. tandfonline.com From the Tafel plots, corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A shift in Ecorr to more positive values and a decrease in icorr are indicative of corrosion inhibition. tandfonline.com Studies have shown that trisodium phosphate can act as an anodic or a mixed inhibitor depending on the conditions and the duration of immersion. scispace.comtandfonline.com

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are other potentiodynamic techniques used to study the dynamic processes of corrosion and the effectiveness of inhibitors. tandfonline.com These methods can help elucidate the mechanism of inhibition, such as the formation of a protective phosphate layer on the metal surface. tandfonline.com The inhibition efficiency of trisodium phosphate can be calculated from the data obtained from these electrochemical measurements. tandfonline.com

Table 5: Electrochemical Parameters for a Mg Alloy Anode in NaCl with and without Trisodium Phosphate (TSP)

| Electrolyte | Ecorr (V) | icorr (A/cm²) | Inhibition Efficiency (%) |

| 3.5 wt.% NaCl | -1.583 | 2.08 x 10⁻⁴ | - |

| 3.5 wt.% NaCl + 0.1 wt.% TSP | -1.470 | 9.01 x 10⁻⁵ | 56.68 |

| 3.5 wt.% NaCl + 0.2 wt.% TSP | -1.500 | 7.94 x 10⁻⁵ | 61.82 |

| 3.5 wt.% NaCl + 0.3 wt.% TSP | -1.500 | 6.02 x 10⁻⁵ | 71.05 |

Data adapted from a study on Mg-Sn-Ca-Mn alloy anode after 24 hours of immersion. tandfonline.com

Impedance Spectroscopy in Corrosion Inhibition Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the corrosion and inhibition mechanisms of materials. In the context of this compound, EIS is utilized to evaluate its effectiveness as a corrosion inhibitor for various metals, such as gray cast iron and mild steel. uniud.itresearchgate.net This technique works by applying a small amplitude AC voltage or current signal to the corroding system over a wide range of frequencies and measuring the impedance.

The resulting data, often presented as Nyquist and Bode plots, provide information about the charge transfer resistance, the capacitance of the double layer, and the properties of any protective films formed on the metal surface. uniud.itpu.edu.pk For instance, an increase in the diameter of the semicircle in a Nyquist plot generally indicates an increase in corrosion resistance. researchgate.net

Research has shown that this compound can act as a mixed-type corrosion inhibitor, affecting both anodic and cathodic reactions. uniud.ittandfonline.com The inhibition efficiency of this compound can be calculated from EIS data, with studies reporting efficiencies as high as 67% for gray cast iron in acidic conditions after several days of immersion. uniud.it The formation of a protective iron phosphate layer is often credited for this inhibitive action. uniud.it

Table 1: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in Acidic Media

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | Value | Value | - |

| Low Concentration TSP | Value | Value | Value |

| High Concentration TSP | Value | Value | Value |

> This interactive table showcases typical parameters obtained from EIS measurements, demonstrating the effect of this compound (TSP) concentration on the corrosion of mild steel. Values are illustrative and would be populated with specific experimental data.

Weight Loss and Gasometric Methods for Corrosion Rate Determination

Weight loss is a traditional and straightforward method for determining the average corrosion rate of a material over a period of exposure to a corrosive environment. chesci.comsemanticscholar.org In the study of this compound as a corrosion inhibitor, pre-weighed metal coupons are immersed in a corrosive solution with and without the inhibitor. After a set duration, the coupons are removed, cleaned of corrosion products, and re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor efficiency. scispace.com

Gasometric methods, on the other hand, measure the volume of gas (typically hydrogen) evolved during the corrosion process, particularly in acidic media. chesci.com The rate of gas evolution is directly proportional to the corrosion rate. This technique provides a continuous measure of the corrosion rate over time.

Table 2: Corrosion Rate and Inhibition Efficiency from Weight Loss Measurements

| Inhibitor | Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

|---|---|---|---|

| None (Blank) | 0 | Value | - |

| This compound | 50 | Value | Value |

| This compound | 100 | Value | Value |

| This compound | 200 | Value | Value |

> This interactive table illustrates how data from weight loss experiments can be presented to show the impact of this compound concentration on corrosion rate and inhibition efficiency. Values are illustrative and would be populated with specific experimental data.

Microscopic Examination Techniques

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology of materials at high magnifications. tescan-analytics.com In the context of this compound research, SEM is employed to examine the surface of metals after corrosion tests to observe the effects of the inhibitor. It can reveal the formation of protective films, changes in surface topography, and the extent of corrosion damage such as pitting. researchgate.netresearchgate.net For instance, SEM images can confirm the presence of a phosphate layer on a steel surface, which is responsible for the corrosion inhibition. researchgate.net

Furthermore, SEM is used to study the interaction of this compound with bacteria. It has been used to observe the attachment of bacteria, such as Salmonella, to surfaces and the subsequent effects of this compound treatment. nih.govnih.gov These studies have shown that this compound can cause significant damage to bacterial cell membranes, leading to a disfigured and wrinkled appearance as observed under SEM. nih.govresearchgate.net This demonstrates the compound's antimicrobial properties.

Metallurgical microscopy is used to analyze the microstructure of the metallic materials being protected by this compound. This technique provides information about the grain structure, phases present, and any inclusions or defects within the metal. Understanding the initial state of the material is crucial for interpreting corrosion results, as different microstructural features can have varying susceptibilities to corrosion. While not directly analyzing the this compound itself, it provides essential context for the corrosion inhibition studies.

Wet Chemical and Instrumental Methods for Compositional Analysis

The determination of the phosphate content, typically expressed as phosphorus pentoxide (P₂O₅), is a critical quality control parameter for this compound. nigeria-chemicals.com Various wet chemical and instrumental methods are employed for this purpose.

A common method is gravimetric analysis, where the phosphate is precipitated as quinolinium phosphomolybdate. usda.gov The precipitate is then filtered, dried, and weighed, and the P₂O₅ content is calculated from the weight of the precipitate. usda.gov

Another approach involves titration. For example, a sample can be titrated with a standard solution of magnesium ions, which react with the phosphate to form an insoluble precipitate. metrohm.com The endpoint of the titration can be determined thermometrically. metrohm.com A colorimetric method is also available, where the phosphate reacts with a molybdate reagent to form a colored complex, the intensity of which is measured spectrophotometrically and is proportional to the phosphate concentration. modot.org These methods ensure that the this compound meets the required specifications for its intended applications. fao.org

Atomic Absorption and ICP Techniques for Trace Element Analysis

The quantification of trace elemental impurities in this compound is critical for quality control in its various applications. Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP) techniques are principal analytical methodologies employed for this purpose, offering high sensitivity and specificity for a wide range of elements. mt.com The selection between these methods often depends on the specific elements of interest, the required detection limits, and the number of samples to be analyzed. cabidigitallibrary.org

Proper sample preparation is a prerequisite for accurate analysis and typically involves the digestion of the this compound sample to eliminate the organic matrix and dissolve the target elements. nih.gov This is commonly achieved through wet digestion with strong acids, such as nitric acid, followed by dilution with ultrapure water to a concentration suitable for the instrument's detection range. mt.comnih.gov

Atomic Absorption Spectrometry (AAS)

AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. researchgate.net The technique is highly specific and is available in two primary configurations for the analysis of phosphates: Flame AAS (FAAS) and Graphite (B72142) Furnace AAS (GFAAS).

Flame Atomic Absorption Spectrometry (FAAS): In FAAS, the prepared sample solution is nebulized and aspirated into a flame where it is atomized. cabidigitallibrary.org FAAS is noted for its rapid analysis speed, simpler operation, and lower cost. kindle-tech.comartinazma.net However, its sensitivity is generally in the parts-per-million (ppm) range, making it suitable for analyzing samples with higher concentrations of trace elements. artinazma.net

Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS utilizes an electrically heated graphite tube to atomize the sample. artinazma.net This technique offers significantly enhanced sensitivity, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. kindle-tech.comkindle-tech.com The controlled, stepwise heating process in the furnace minimizes matrix interferences and allows for the analysis of very low concentrations with smaller sample volumes. kindle-tech.comartinazma.net Consequently, GFAAS is the preferred method for ultra-trace analysis where high sensitivity is critical. researchgate.netkindle-tech.com

| Feature | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) |

|---|---|---|

| Sensitivity / Detection Limit | Lower (ppm range) | Higher (ppb or ppt (B1677978) range) |

| Analysis Speed | Faster, suitable for high throughput | Slower, due to programmed heating steps |

| Sample Volume Required | Larger (milliliters) | Smaller (microliters) |

| Matrix Interferences | More prone to chemical and spectral interferences | Less prone to matrix interferences |

| Cost & Complexity | Less expensive, simpler operation | More expensive, more complex operation |

Inductively Coupled Plasma (ICP) Techniques

ICP techniques utilize plasma as the atomization and ionization source. They are known for their excellent sensitivity and ability to perform rapid, multi-elemental analysis. promptpraxislabs.comymerdigital.com

ICP-Optical Emission Spectrometry (ICP-OES): ICP-OES works by introducing the sample into an argon plasma, which excites the atoms of the trace elements, causing them to emit light at characteristic wavelengths. promptpraxislabs.com A spectrometer detects these wavelengths, and the intensity of the emitted light is proportional to the concentration of each element. promptpraxislabs.com ICP-OES is a robust and reliable method for detecting multiple heavy metals simultaneously. ymerdigital.com

ICP-Mass Spectrometry (ICP-MS): ICP-MS offers superior detection limits compared to ICP-OES, often reaching the parts-per-trillion (ppt) level. youngin.com In this method, the plasma not only atomizes the sample but also ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for quantification. A significant challenge in analyzing a phosphate matrix with ICP-MS is the potential for polyatomic interferences, where molecules formed from the argon plasma and the sample matrix (e.g., phosphorus and oxygen) can have the same mass as the target analyte. nih.govyoungin.com Modern ICP-MS instruments overcome this by incorporating a collision or reaction cell (such as an Octopole Reaction System), which uses gases to neutralize these interfering species, thereby ensuring accurate analytical results. nih.govyoungin.com

Detailed Research Findings

Research has demonstrated the effectiveness of these techniques for quality control of edible and high-purity phosphates. One study utilizing ICP-MS for the analysis of edible phosphates successfully quantified 12 different impurity elements after a simple digestion in nitric acid. nih.gov The use of an octopole reaction system was crucial for eliminating polyatomic interferences and achieving low detection limits. nih.gov

| Element | Detection Limit (µg/L or ppb) |

|---|---|

| Magnesium (Mg) | 0.150 |

| Titanium (Ti) | 0.086 |

| Vanadium (V) | 0.004 |

| Chromium (Cr) | 0.021 |

| Iron (Fe) | 0.362 |

| Cobalt (Co) | 0.005 |

| Nickel (Ni) | 0.025 |

| Copper (Cu) | 0.041 |

| Zinc (Zn) | 0.245 |

| Arsenic (As) | 0.015 |

| Cadmium (Cd) | 0.006 |

| Lead (Pb) | 0.009 |

Comparative studies also provide insight into the capabilities of different techniques. The detection limits for several key heavy metals show the relative sensitivities of ICP-OES and FAAS, which helps analysts select the appropriate method based on regulatory requirements and expected impurity levels.

| Element | ICP-OES LOD (ng/mL or ppb) | FAAS LOD (ng/mL or ppb) |

|---|---|---|

| Cadmium (Cd) | 4.0 | 7.75 |

| Cobalt (Co) | 3.1 | 57.2 |

| Copper (Cu) | 18.0 | 10.3 |

| Nickel (Ni) | 21.3 | 32.8 |

| Lead (Pb) | 35.9 | 29.2 |

| Zinc (Zn) | 10.2 | 6.90 |

Theoretical and Computational Studies of Trisodium Phosphate Behavior

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules based on the fundamental laws of quantum mechanics. These methods are crucial for determining stable molecular configurations and understanding electronic behavior.

Research findings from DFT studies on related polyanion materials demonstrate the capability of this method. umd.edu By solving the Kohn-Sham equations, the electron density of the system is determined, which in turn yields the ground-state energy and the optimized molecular geometry. mdpi.com For the diphosphate (B83284) anion, calculations would focus on the P-O bond lengths (both bridging and terminal) and the P-O-P bond angle, which are critical determinants of its chemical and physical properties.

The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped. This information helps to identify the electron-rich oxygen atoms, which are the primary sites for interaction with the sodium cations and other species.

Table 1: Representative Geometric Parameters of a Diphosphate Anion Calculated by DFT (Note: Data is illustrative of typical results from DFT calculations on phosphate-containing compounds.)

| Parameter | Description | Typical Calculated Value |

| P-O (terminal) | Bond length between phosphorus and a non-bridging oxygen atom. | 1.50 - 1.55 Å |

| P-O (bridging) | Bond length between phosphorus and the central bridging oxygen atom. | 1.60 - 1.65 Å |

| ∠ O-P-O | Bond angle involving terminal oxygen atoms around a phosphorus center. | 108 - 112° |

| ∠ P-O-P | Bond angle of the central P-O-P bridge. | 120 - 130° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.comlibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. libretexts.org

For the diphosphate anion, FMO analysis can provide insights into its reactivity. researchgate.net

HOMO: The HOMO is typically localized on the terminal oxygen atoms, which are electron-rich. This indicates that these sites are the most nucleophilic and are the primary points of interaction with electrophiles, including the sodium cations.

LUMO: The LUMO is generally distributed around the phosphorus atoms and the bridging oxygen, representing the most electrophilic sites.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies on phosphate (B84403) anionic groups show that the HOMO is primarily composed of non-bonding 2p orbitals from the oxygen atoms. researchgate.net DFT calculations are commonly used to determine the energies of these frontier orbitals. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phosphate-Based Anion (Note: Values are representative and depend on the specific compound and computational method.)

| Orbital | Description | Typical Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -2.5 to -3.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | 4.0 to 5.0 |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | 6.5 to 8.5 |

Molecular Simulation Techniques

While quantum chemical calculations focus on the intrinsic properties of a single molecule or a small cluster, molecular simulation techniques are used to study the dynamic behavior of larger systems containing many molecules over time.

Molecular Dynamics (MD) is a powerful simulation technique used to study the physical movements of atoms and molecules. peerj.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the interaction of trisodium (B8492382) diphosphate with surfaces or other molecules in a solution. mdpi.comresearchgate.net

In the context of trisodium diphosphate, MD simulations are particularly useful for understanding:

Solvation: How water molecules arrange themselves around the sodium cations and the diphosphate anion.

Ion Pairing: The dynamics of the association and dissociation between Na⁺ and P₂O₇⁴⁻ ions.

Adsorption: The mechanisms by which this compound adsorbs onto a solid surface. Simulations can reveal the preferred orientation of the diphosphate anion and identify the specific atoms involved in the binding. mdpi.com For example, studies on the adsorption of organic phosphates onto mineral surfaces show that binding can occur through one oxygen atom (monodentate) or two oxygen atoms (bidentate). frontiersin.org

MD simulations can also be used to calculate thermodynamic properties, such as interaction energies, which quantify the strength of the adsorption. frontiersin.org These simulations often employ a combination of quantum mechanics and molecular mechanics (QM/MM) to accurately model the regions where chemical bonds form or break while efficiently calculating the behavior of the larger system. researchgate.netfrontiersin.org

Table 3: Representative Interaction Energies from MD Simulations of Phosphate Adsorption (Note: Data is based on studies of organic phosphates interacting with mineral surfaces and illustrates the type of information obtainable from MD simulations.)

| Interaction Type | Binding Motif | Calculated Interaction Energy (kcal/mol) |

| Phosphate-Surface | Monodentate (one-bond) | -50 to -70 |

| Phosphate-Surface | Bidentate (two-bonds) | -90 to -110 |

| Phosphate-Water | Per water molecule | -5.0 to -6.0 |

Emerging Research Directions and Future Perspectives

Development of Sustainable Production and Application Methodologies

The traditional production of phosphates, including trisodium (B8492382) diphosphate (B83284), often relies on energy-intensive processes. The synthesis of high molecular weight polyphosphates, for instance, involves burning phosphoric acid at high temperatures. nih.gov A significant shift towards sustainability is evident in emerging research, which prioritizes green chemistry principles and the circular economy.

One of the most promising areas is the development of biotechnological production methods. researchgate.net Research into microbial processes, particularly using yeast and bacteria, suggests a pathway to produce polyphosphates in a more environmentally friendly manner. researchgate.net These microbial approaches offer a natural and potentially safer alternative to purely chemical synthesis. researchgate.net For example, a method has been developed to produce trisodium phosphate (B84403) monohydrate through the exchange decomposition of ammophos (B1173432) with soda ash and sodium hydroxide (B78521), indicating efforts to utilize different raw materials and potentially reduce waste. researchgate.net

In terms of applications, the focus is on leveraging the functional benefits of phosphates while mitigating environmental impact. While historically, phosphates in detergents raised ecological concerns due to eutrophication, research is exploring balanced and judicious applications. iigtchem.comreddit.com Eco-friendly alternatives to traditional phosphate-based cleaners, such as citric acid and sodium percarbonate, are being promoted for certain applications. iigtchem.comchemondis.com However, for specific industrial uses, the unique properties of compounds like trisodium diphosphate remain crucial. The goal of modern research is to optimize these applications to reduce their environmental footprint, for instance, by developing more efficient formulations that require lower concentrations of the active compound. researchgate.net The circularization of the phosphate economy is a key goal, where waste streams could be repurposed to produce valuable phosphate additives. researchgate.net

Key Research Findings in Sustainable Methodologies

| Research Area | Key Finding | Significance |

| Biotechnological Production | Microbial systems (yeast, bacteria) can synthesize polyphosphates. researchgate.netresearchgate.net | Offers a natural, potentially safer, and more sustainable alternative to high-temperature chemical synthesis. nih.govresearchgate.net |

| Alternative Synthesis Routes | Development of methods using alternative raw materials like ammophos and soda ash. researchgate.net | Potentially reduces reliance on traditional, energy-intensive processes and utilizes different chemical feedstocks. |

| Eco-Friendly Applications | Judicious use in industrial applications and exploration of biodegradable alternatives for consumer products. researchgate.netiigtchem.com | Balances the functional necessity of phosphates with the need to minimize environmental impacts like eutrophication. reddit.com |

| Circular Economy | Investigating the recycling of phosphate-rich waste streams into food-grade additives. researchgate.net | Promotes a sustainable value chain for phosphorus, reducing waste and conserving natural phosphate rock resources. rsc.org |

Advanced Material Science Integration and Novel Formulations

The unique chemical properties of phosphate compounds are being harnessed in the field of advanced material science to create novel materials with specialized functions. A significant area of research involves the use of phosphates as host materials for luminescent ions, leading to the development of advanced phosphors.

Orthophosphate-based phosphors, activated with rare-earth elements like Dysprosium (Dy³⁺), Europium (Eu²⁺), and Samarium (Sm³⁺), are showing great promise for applications in solid-state lighting, particularly in near UV-pumped white light-emitting diodes (LEDs). researchgate.net The diversity in the chemistry of rare-earth phosphates allows for the creation of materials with stable optical properties, making them suitable for various technologically important applications, including insulating ceramics and dielectrics. researchgate.net

Research has demonstrated that the luminescence intensity of these phosphors can be enhanced by co-doping with alkali metal ions such as Lithium (Li⁺), Sodium (Na⁺), and Potassium (K⁺). researchgate.net For instance, in Ca₃Sr₃(PO₄)₄:Sm³⁺ phosphors, the addition of Li⁺ ions was found to be most effective in improving luminescence, making them promising candidates for orange-red phosphors in white LEDs. researchgate.net Diphosphate families of phosphors, such as LiNa₃P₂O₇:Tb³⁺, are also being investigated for their luminescent properties. researchgate.net

Beyond lighting, this compound and its analogues are being explored in novel formulations for other material applications. Their ability to interact with metal ions is utilized in metal finishing, where they act as cleaning and degreasing agents to prepare metal surfaces for plating or coating. learningbreeze.commelissas.co.za In ceramic production, trisodium phosphate can be used to lower the flow point of glazes. wikipedia.org

Research on Phosphate-Based Compounds and Analogues for Diverse Applications

Phosphorus compounds are fundamental to modern biological systems, serving as essential components of DNA, RNA, and ATP. mdpi.comresearchgate.net This natural importance has inspired extensive research into synthetic phosphorus compounds and their analogues for a wide array of applications, from pharmaceuticals to agrochemicals. researchgate.net

The synthesis of novel phosphate analogues is a key research focus. For example, a method has been developed for the synthesis of Trisodium O-methyl, O-butyl, and O-phenyl diphosphates. researchgate.net These diphosphate analogues are of interest for studying biological activity and may serve as models for creating new biologically active substances. mdpi.comresearchgate.net

The versatility of the phosphorus atom allows for the creation of a wide range of compounds with distinct properties. Organophosphorus compounds containing direct phosphorus-carbon (P-C) bonds, such as phosphonates and phosphinates, often exhibit greater chemical stability compared to phosphate esters. nih.gov This stability makes them valuable in various technological applications and drug design. nih.gov

The exploration of polyphosphates—long chains of phosphate units—continues to yield new insights. nih.gov Synthetic polyphosphates are used in numerous applications, including as water softeners and food additives. mdpi.com Research into the biological roles of different polyphosphate structures, including linear and cyclic forms, is ongoing and may lead to new biotechnological applications. nih.gov The study of how phosphoryl groups are transferred in natural phosphates is crucial for understanding fundamental metabolic pathways and for designing new synthetic compounds with specific functions. mdpi.com

Examples of Phosphate Analogues and Their Applications

| Compound Class | Example(s) | Research Application Area |

| Diphosphate Analogues | Trisodium O-alkyl/O-aryl diphosphates researchgate.net | Study of biological activity, potential for new bioactive substances. mdpi.comresearchgate.net |

| Phosphonates/Phosphinates | Fosinopril nih.gov | Drug design (e.g., cardiovascular drugs), catalysts. nih.gov |

| Rare-Earth Phosphates | Sr₃Gd(PO₄)₃:Dy³⁺, LiNa₃P₂O₇:Tb³⁺ researchgate.net | Advanced materials for solid-state lighting (LEDs). researchgate.net |

| Polyphosphates | Microbial Polyphosphates researchgate.net | Food preservation, sustainable chemical production, energy storage research. researchgate.netmdpi.com |

Q & A

Q. How to analyze conflicting data on this compound’s buffering capacity in biochemical assays?

- Methodological Answer : Conduct pH titration experiments in varying ionic strengths (0.1–0.5 M NaCl) to isolate buffer efficacy. Compare with alternative buffers (e.g., HEPES) and validate using pH-sensitive fluorescent dyes (e.g., SNARF-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.